molecular formula C25H29N3O3S2 B2443230 N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683263-74-3

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2443230
CAS RN: 683263-74-3
M. Wt: 483.65
InChI Key: WMAFWYIONLNXHF-UHFFFAOYSA-N
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Description

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MZP-55, is a small molecule inhibitor that has been developed for potential use in cancer treatment. It has been shown to have activity against a range of cancer cell lines, including those that are resistant to other treatments.

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Yılmaz et al. (2015) synthesized derivatives from indapamide, including a compound that showed significant proapoptotic activity against melanoma cell lines. This highlights potential applications in anticancer therapy (Ö. Yılmaz et al., 2015).

Electrophysiological Activity

  • Morgan et al. (1990) explored the synthesis of N-substituted imidazolylbenzamides, demonstrating their potency in cardiac electrophysiological activity. This suggests applications in developing treatments for cardiac conditions (T. K. Morgan et al., 1990).

Antimicrobial and Antifungal Action

  • Sych et al. (2019) investigated compounds with sulfonyl-substituted nitrogen-containing heterocycles, finding antimicrobial and antifungal activity, indicating potential use in treating infections (I. Sych et al., 2019).

Antibacterial Properties

  • A study by Aziz‐ur‐Rehman et al. (2017) focused on the synthesis of compounds with antibacterial properties, useful in addressing bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Anticonvulsant Activity

  • Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant activity, indicating potential use in treating seizure disorders (S. Khokra et al., 2019).

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-16-13-17(2)23(18(3)14-16)22-15-32-25(26-22)27-24(29)20-8-10-21(11-9-20)33(30,31)28-12-6-5-7-19(28)4/h8-11,13-15,19H,5-7,12H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAFWYIONLNXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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